molecular formula C20H19ClN2O3S2 B2914347 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797086-02-2

3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No. B2914347
CAS RN: 1797086-02-2
M. Wt: 434.95
InChI Key: QVDSXBGCWHTQIO-UHFFFAOYSA-N
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Description

3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. The aim of

Mechanism of Action

The mechanism of action of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the inhibition of bacterial cell wall synthesis. This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate, an essential nutrient for bacterial growth. By inhibiting this enzyme, 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide disrupts bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant cytotoxicity towards mammalian cells and does not cause any adverse effects on the liver or kidneys. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound.

Future Directions

There are several future directions for the research and development of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide. One potential direction is to investigate the use of this compound as a topical antibacterial agent for the treatment of skin infections. Additionally, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of this compound and its potential as a therapeutic agent for these diseases. Finally, the development of more soluble derivatives of this compound could improve its efficacy and make it easier to administer in vivo.

Synthesis Methods

The synthesis of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with propanoyl chloride to obtain the final product. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit strong antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, this compound has been investigated for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c21-17-5-3-6-18(12-17)28(25,26)23-10-8-20(24)22-13-15-4-1-2-7-19(15)16-9-11-27-14-16/h1-7,9,11-12,14,23H,8,10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDSXBGCWHTQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide

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